1-Benzyl-6-isopropyl-1H-indole-2-carboxylic acid
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Description
“1-Benzyl-6-isopropyl-1H-indole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole . The IUPAC name for this compound is 1-benzyl-1H-indole-2-carboxylic acid .
Synthesis Analysis
The synthesis of indole derivatives has been a significant area of research due to their prevalence in natural products and drugs . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-6-isopropyl-1H-indole-2-carboxylic acid” is represented by the linear formula C16H13NO2 . The InChI code for this compound is 1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) .
Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Physical And Chemical Properties Analysis
The molecular weight of “1-Benzyl-6-isopropyl-1H-indole-2-carboxylic acid” is 251.28 . The melting point of the compound is between 191-196°C .
Scientific Research Applications
Synthesis and Alkaloid Skeletons
- Synthesis of Indole Derivatives : Research has shown methods for synthesizing indole and pyrrole derivatives, including those similar to 1-Benzyl-6-isopropyl-1H-indole-2-carboxylic acid. These methodologies facilitate the production of complex alkaloid skeletons, such as indolo[2,1-a]isoquinolines, via reactions involving N-benzylindole precursors (Lötter et al., 2007).
Carboxylation and Derivatization Techniques
- Carboxylation Methods : Studies describe the carboxylation of indoles under CO2 pressure to produce indole-3-carboxylic acids. These techniques are applicable for generating various 1-substituted indole carboxylic acids, showcasing the versatility in modifying indole backbones for potential therapeutic use (Nemoto et al., 2016).
Novel Compounds and Potential Applications
- Bioactive Indole Derivatives : Research into indole derivatives has led to the synthesis of novel compounds with potential biological activities. For instance, the creation of biologically active indolo[3,2-C]isoquinoline derivatives from indole-2-carboxylates indicates the potential for these compounds in pharmaceutical applications (Sharma, 2017).
Analytical Techniques and Material Science
- Material Science Applications : Indole derivatives have been studied for their applications in material science, such as sensors responsive to extreme pH conditions. These applications demonstrate the versatility of indole-based compounds beyond traditional pharmaceutical uses (Wan et al., 2014).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compounds Synthesis : The development of methods for synthesizing heterocyclic compounds from indole-3-carboxylic acids highlights the role of indole derivatives in creating complex molecules with potential for diverse scientific applications (Yamashita et al., 2009).
properties
IUPAC Name |
1-benzyl-6-propan-2-ylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13(2)15-8-9-16-11-18(19(21)22)20(17(16)10-15)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSUYKPFDMOWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid |
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